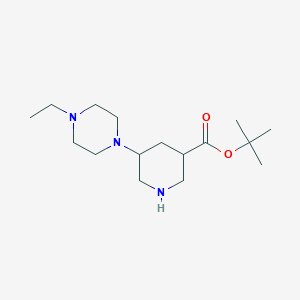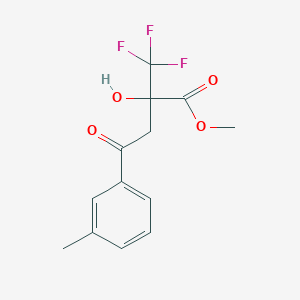
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with increased stability and bioactivity in pharmaceuticals and agrochemicals . The presence of both hydroxy and oxo groups in its structure allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule through radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.
Applications De Recherche Scientifique
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioactivity, allowing it to effectively interact with enzymes and receptors. The hydroxy and oxo groups contribute to its reactivity, enabling it to participate in various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-chlorophenyl)-4-oxo-2-(trifluoromethyl)butanoate
- Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate
Uniqueness
Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts increased stability and bioactivity compared to similar compounds. The specific arrangement of functional groups in its structure also allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.
Propriétés
Formule moléculaire |
C13H13F3O4 |
|---|---|
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C13H13F3O4/c1-8-4-3-5-9(6-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3 |
Clé InChI |
MJQVYDZYFFJHNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-5-fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13200647.png)
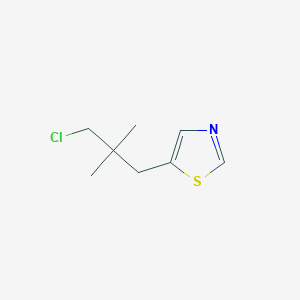
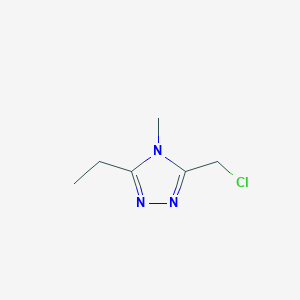

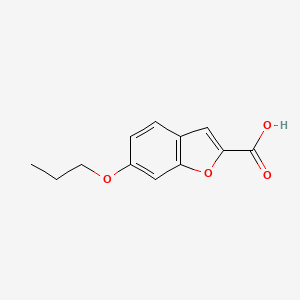
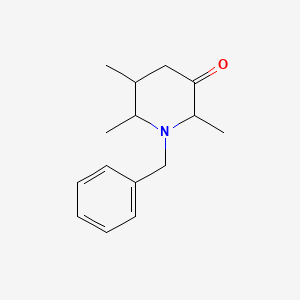

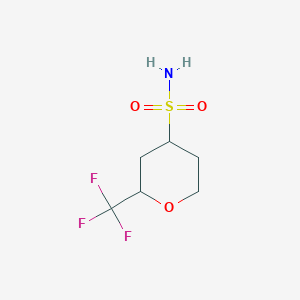
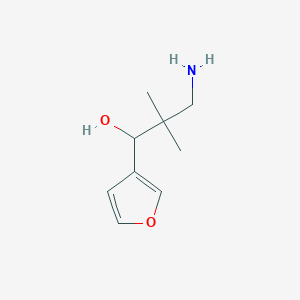
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)

